

Application Notes and Protocols for Assessing ONO-7579 Tumor Concentration

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Compound of Interest

Compound Name: ONO-7579

Cat. No.: B1193279

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These application notes provide a comprehensive guide for the assessment of **ONO-7579** concentration in tumor tissues. **ONO-7579** is an orally active and selective pan-Tropomyosin Receptor Kinase (TRK) inhibitor that suppresses tumor growth by inhibiting the phosphorylation of TRKA.^[1] This document outlines the necessary protocols for tissue sample preparation, drug extraction, and quantitative analysis, along with the relevant signaling pathways and pharmacological data.

Quantitative Data Summary

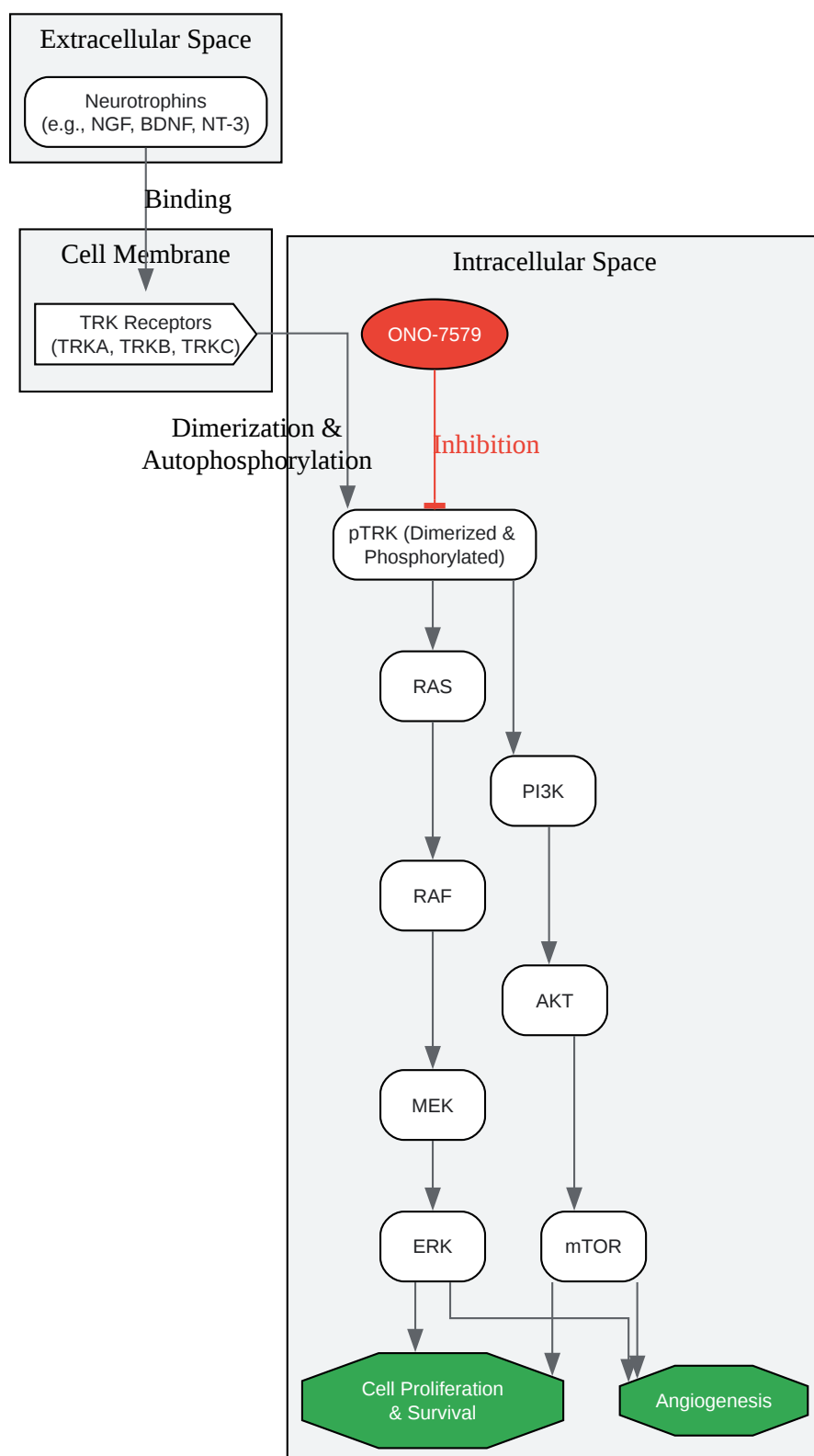
A preclinical study using a murine xenograft model with KM12 human colorectal cancer cells, which harbor a TPM3-NTRK1 fusion gene, provides key data on **ONO-7579**'s activity and distribution.^[2]

Parameter	Value	Cell Line/Model	Reference
EC50 for pTRKA Inhibition	17.6 ng/g	KM12 Colorectal Cancer Cells	^{[1][2][3]}
Tumor vs. Plasma Concentration	Higher in Tumor	Murine Xenograft Model	^[2]

Note: The EC50 value represents the concentration of **ONO-7579** in tumor tissue that results in 50% inhibition of phosphorylated TRKA activity.[\[1\]](#)[\[3\]](#)

Signaling Pathway

ONO-7579 is a pan-TRK inhibitor, targeting TRKA, TRKB, and TRKC.[\[4\]](#) The binding of neurotrophins to these receptors leads to their dimerization and autophosphorylation, activating downstream signaling cascades crucial for cell survival, proliferation, and angiogenesis. **ONO-7579** blocks this initial activation step. The primary downstream pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.



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Caption: **ONO-7579** inhibits TRK receptor phosphorylation, blocking downstream MAPK and PI3K/AKT pathways.

Experimental Protocols

Tumor Tissue Collection and Homogenization

This protocol describes the initial steps of processing tumor tissue to prepare it for drug extraction.

Materials:

- Surgical tools for tissue excision
- Liquid nitrogen
- Pre-chilled mortar and pestle or bead mill homogenizer
- Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Microcentrifuge tubes
- High-speed refrigerated centrifuge

Procedure:

- Excise tumor tissue from the xenograft model immediately after euthanasia.
- Record the wet weight of the tissue.
- Snap-freeze the tissue in liquid nitrogen to halt metabolic activity and prevent drug degradation. Store at -80°C until processing.
- For homogenization, place the frozen tumor tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen. Alternatively, use a bead mill homogenizer with appropriate beads for tissue disruption.
- Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

- Add a calculated volume of ice-cold homogenization buffer (e.g., 3-5 volumes of buffer to tissue weight, e.g., 300-500 μ L for a 100 mg tissue sample).
- Further homogenize the sample using a probe sonicator on ice, if necessary, to ensure complete lysis.
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant, which contains the tumor lysate, for subsequent protein quantification and drug extraction.

ONO-7579 Extraction from Tumor Lysate

This protocol outlines the extraction of **ONO-7579** from the prepared tumor lysate using a protein precipitation method.

Materials:

- Tumor lysate (from Protocol 1)
- Internal Standard (IS) solution (a structurally similar compound not present in the sample)
- Acetonitrile (ACN), ice-cold
- Vortex mixer
- High-speed refrigerated centrifuge
- Clean microcentrifuge tubes

Procedure:

- Aliquot a known volume of the tumor lysate (e.g., 100 μ L) into a clean microcentrifuge tube.
- Spike the sample with the internal standard solution. The IS helps to correct for variability during sample processing and analysis.

- Add 3 volumes of ice-cold acetonitrile (e.g., 300 μ L for a 100 μ L lysate sample) to precipitate the proteins.
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
- Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant, which contains **ONO-7579** and the IS, to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Quantification of **ONO-7579** by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of **ONO-7579** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters will need to be optimized for the specific equipment used.

Materials and Equipment:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- C18 analytical column
- Mobile phase A: Water with 0.1% formic acid
- Mobile phase B: Acetonitrile with 0.1% formic acid

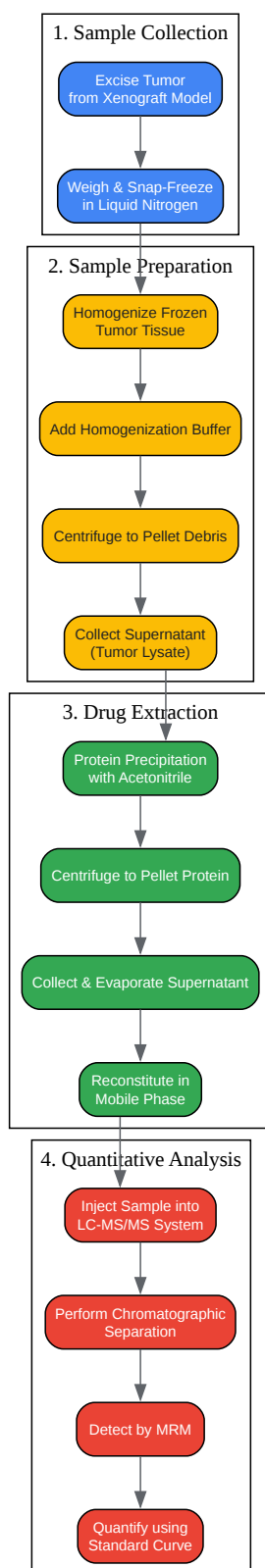
- Reconstituted sample extract (from Protocol 2)
- **ONO-7579** analytical standard
- Internal Standard (IS)

Procedure:

- Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of **ONO-7579** analytical standard and a fixed concentration of the IS into a blank matrix (homogenate from untreated tumor tissue). Process these standards in the same manner as the study samples.
- LC Separation:
 - Set up an appropriate gradient elution method to achieve chromatographic separation of **ONO-7579** and the IS from matrix components.
 - Example Gradient: Start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column.
 - Inject the reconstituted sample extract onto the analytical column.
- MS/MS Detection:
 - Operate the mass spectrometer in positive ion mode using ESI.
 - Optimize the MS parameters (e.g., ion spray voltage, source temperature, gas flows) by infusing a standard solution of **ONO-7579**.
 - Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both **ONO-7579** and the IS. This provides high selectivity and sensitivity.
- Data Analysis:
 - Integrate the peak areas for **ONO-7579** and the IS in both the calibration standards and the unknown samples.

- Calculate the peak area ratio (**ONO-7579** / IS).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
- Determine the concentration of **ONO-7579** in the tumor samples by interpolating their peak area ratios from the calibration curve.
- The final tumor concentration is reported as ng of **ONO-7579** per gram of tumor tissue (ng/g).

Experimental Workflow Visualization



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Caption: Workflow for assessing **ONO-7579** tumor concentration from collection to analysis.

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